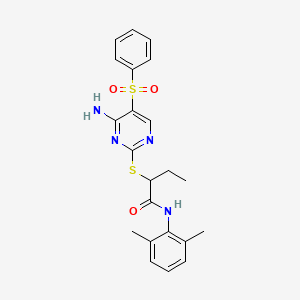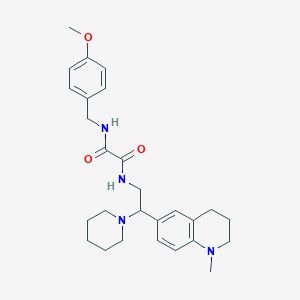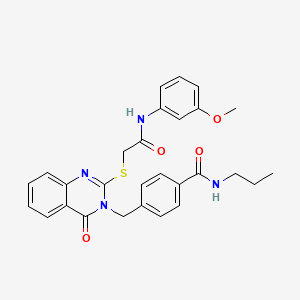![molecular formula C22H21N3O2 B2640073 6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2309589-13-5](/img/structure/B2640073.png)
6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyridazinone derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of 6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is not fully understood. However, it has been proposed that the compound acts as a reversible inhibitor of the above-mentioned enzymes by binding to their active sites. This leads to the accumulation of neurotransmitters such as acetylcholine and dopamine in the synaptic cleft, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one have been extensively studied. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and depression. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is its high purity and stability. This makes it an ideal compound for use in biochemical and physiological studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one. One direction is to further investigate its potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and depression. Another direction is to study its potential anti-cancer properties in more detail. Additionally, it would be interesting to investigate the compound's mechanism of action in more detail and to develop more efficient synthesis methods. Finally, the compound's potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical use.
合成法
The synthesis of 6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one can be achieved using different methods. One of the most common methods is the reaction of 4-phenylbenzoyl azetidine-3-carboxylic acid with 6-methyl-2-(methylthio)pyridazin-3-one in the presence of a coupling reagent such as EDCI or DCC. The reaction yields the desired compound in good yields and purity.
科学的研究の応用
6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and their inhibition can lead to therapeutic benefits in diseases such as Alzheimer's, Parkinson's, and depression.
特性
IUPAC Name |
6-methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16-7-12-21(26)25(23-16)15-17-13-24(14-17)22(27)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-12,17H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFNQJJXUFTCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2639990.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2639993.png)





![3,5-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2640002.png)
![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2640005.png)

![ethyl 4-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]amino]-4-oxobutanoate](/img/structure/B2640008.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2640012.png)